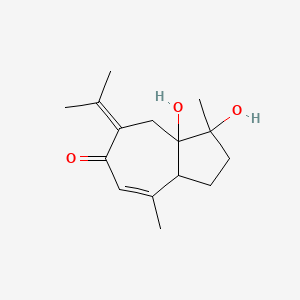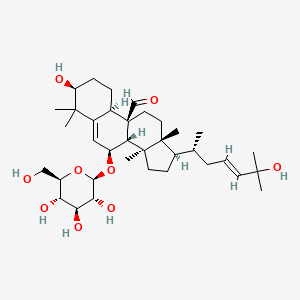
Momordicoside L
Übersicht
Beschreibung
Momordicoside L is a triterpenoid saponin isolated from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. It has been studied extensively for its medicinal properties, with research showing that it has anti-inflammatory, anti-diabetic, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Momordica charantia L., which contains Momordicoside L, has been found to have antibacterial activities . An ethanolic extract from the leaves of the plant exhibited activity against Proteus mirabilis and Klebsiella pneumoniae . This suggests that Momordicoside L could potentially be used in the development of new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, Momordica charantia L. has also been reported to have antifungal activity . This suggests that Momordicoside L could potentially be used in the treatment of fungal infections.
Antiviral Activity
Research has also indicated that Momordica charantia L. has antiviral properties . This suggests that Momordicoside L could potentially be used in the development of antiviral medications.
Anti-Diabetic Properties
Momordica charantia L. is known for its anti-diabetic properties . It contains substances such as charantin, vicine, and polypeptide-p, which have anti-diabetic properties . This suggests that Momordicoside L could potentially be used in the treatment of diabetes.
Anti-Cancer Properties
Research has indicated that Momordica charantia L. has anti-cancer properties . This suggests that Momordicoside L could potentially be used in the development of anti-cancer medications.
Anti-Obesity Properties
Momordica charantia L. has been found to have anti-obesity properties . This suggests that Momordicoside L could potentially be used in the treatment of obesity.
Wirkmechanismus
Target of Action
Momordicoside L is a non-toxic cucurbitane glycoside found in the fruit of Momordica charantia L., also known as bitter melon . . These effects might be due to the interaction of Momordicoside L and other phytochemicals with multiple targets in the body.
Mode of Action
It is known that the beneficial effects ofMomordica charantia L. are attributed to its biologically active phytochemicals, including Momordicoside L . These compounds may interact with various targets in the body, leading to changes at the molecular and cellular levels that result in the observed medicinal properties.
Biochemical Pathways
For instance, it has been suggested to have neuroprotective properties against cerebral ischemia-reperfusion via scavenging of ROS and NOS and blockage of JNK3/c-Jun/Fas-L and JNK3/cytochrome C/caspases-3 signaling pathways .
Pharmacokinetics
Computational approaches have been used to investigate the admet profile of bioactive compounds inMomordica charantia
Result of Action
For instance, it has been suggested to have lipid-lowering properties inhibiting preadipocyte differentiation and fat synthesis
Action Environment
The action of Momordicoside L may be influenced by various environmental factors. For instance, the medicinal properties of the bitter melon plant, which contains Momordicoside L, may vary depending on the growing conditions of the plant
Eigenschaften
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-13-32(2,3)43)21-12-14-35(7)30-24(44-31-29(42)28(41)27(40)25(18-37)45-31)17-23-22(10-11-26(39)33(23,4)5)36(30,19-38)16-15-34(21,35)6/h8,13,17,19-22,24-31,37,39-43H,9-12,14-16,18H2,1-7H3/b13-8+/t20-,21-,22-,24+,25-,26+,27-,28+,29-,30+,31-,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOBTRHAFBJOW-MLFDEFIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316961 | |
| Record name | Momordicoside L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81348-83-6 | |
| Record name | Momordicoside L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Momordicoside L and where is it found?
A1: Momordicoside L is a cucurbitane-type triterpenoid saponin primarily found in the fruits of the Momordica charantia plant, also known as bitter melon. [, , , ]
Q2: How is Momordicoside L typically extracted and purified from bitter melon?
A2: Researchers have employed various techniques for the extraction and purification of Momordicoside L. These include:
- High hydrostatic pressure (HHP) technology: This method utilizes high pressure for extraction, followed by purification using ionic liquid-based aqueous biphasic systems. []
- High-speed countercurrent chromatography (HSCCC): This technique efficiently separates Momordicoside L from other triterpene saponins present in bitter melon extracts. []
- Column chromatography: Traditional column chromatography methods, using silica gel and Sephadex LH-20, have been employed for isolation and purification. [, ]
Q3: Can you describe the structure of Momordicoside L?
A3: Momordicoside L is a cucurbitane-type triterpenoid glycoside. While the exact molecular weight can vary slightly due to potential variations in attached sugar moieties, studies have identified its aglycone structure. [, , , ] Further structural characterization, including spectroscopic data (NMR, MS), can be found in the cited research papers. [, , , , , ]
Q4: What analytical methods are used to identify and quantify Momordicoside L?
A4: Several analytical techniques are employed for the identification and quantification of Momordicoside L:
- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV and mass spectrometry (MS), HPLC enables the separation and quantification of Momordicoside L in complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC/MS): This technique provides accurate identification and characterization of Momordicoside L based on its mass-to-charge ratio. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR is used to elucidate the complete structure of Momordicoside L, providing detailed information about its atoms and their connectivity. [, , , , ]
Q5: How stable is Momordicoside L under different processing conditions?
A5: Research suggests that Momordicoside L exhibits varying stability depending on the processing conditions:
- Thermal processing: Momordicoside L is susceptible to degradation at higher temperatures, especially during prolonged heating at 100°C or autoclaving. [] This sensitivity to heat could impact its content and potential bioactivity in processed bitter melon products.
Q6: Are there any known challenges or limitations related to the use of Momordicoside L?
A6:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




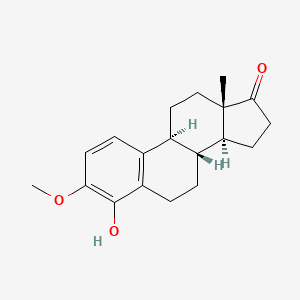
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)


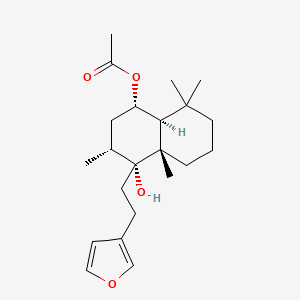
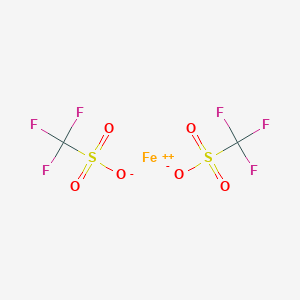
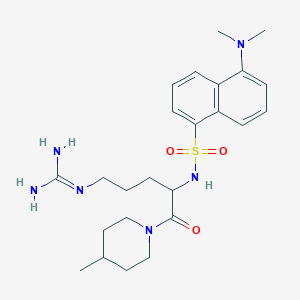

![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)

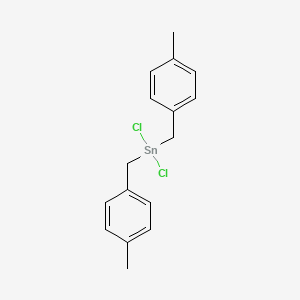
![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)
